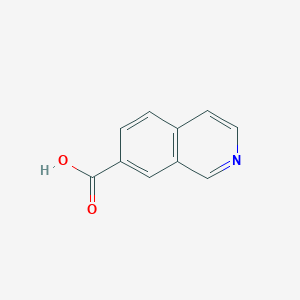

Isoquinoline-7-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFUUBBLCOBJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594145 | |

| Record name | Isoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221050-96-0 | |

| Record name | Isoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Isoquinoline Scaffold

An In-Depth Technical Guide to Isoquinoline-7-carboxylic Acid: Core Properties and Scientific Applications

The isoquinoline moiety, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and natural product synthesis.[1] This structural motif is the backbone of numerous alkaloids, such as papaverine and morphine, and its derivatives exhibit a vast spectrum of biological activities. Consequently, substituted isoquinolines are highly sought-after scaffolds in drug discovery, with applications as anticancer, antihypertensive, and antifungal agents.[2][3] this compound, a specific derivative, serves as a critical building block, offering a reactive handle—the carboxylic acid—for further molecular elaboration while retaining the core pharmacophore. This guide provides a detailed examination of its fundamental properties, reactivity, synthesis, and applications for researchers in drug development and organic synthesis.

Molecular Structure and Nomenclature

This compound is systematically named based on the isoquinoline ring system, with the carboxylic acid group located at position 7. The numbering of the isoquinoline ring begins at the carbon adjacent to the nitrogen in the pyridine ring and proceeds around the bicyclic system.

dot

Caption: Chemical Structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. While specific experimental data for the 7-isomer, such as a precise melting point and solubility, are not widely published, data from closely related isomers are provided for comparative analysis and estimation.

| Property | Value | Reference(s) |

| CAS Number | 221050-96-0 | [4][5] |

| Molecular Formula | C₁₀H₇NO₂ | [4][5] |

| Molecular Weight | 173.17 g/mol | [4][5] |

| Appearance | Predicted to be an off-white to yellow solid. | [6] |

| Melting Point | Data not available. | - |

| Comparative Isomers | 1-isomer: 164 °C (dec.)3-isomer: 166-167 °C | [7][8] |

| Solubility | Predicted to have low solubility in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | [8][9] |

| Storage Conditions | Store at room temperature in a dark, inert atmosphere. | [5] |

| SMILES | OC(=O)C1=CC2=C(C=CN=C2)C=C1 | [5] |

Spectroscopic Profile

The structural identity of this compound can be confirmed through standard spectroscopic techniques. The following profile is based on established principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is predicted to appear significantly downfield, typically in the δ 10-13 ppm range, due to deshielding and hydrogen bonding.

-

Aromatic Protons (Ar-H): Six protons on the isoquinoline ring system would appear in the δ 7.0-9.0 ppm region.[10] The exact chemical shifts and coupling patterns (doublets, singlets, multiplets) depend on their position relative to the nitrogen atom and the electron-withdrawing carboxylic acid group. Protons adjacent to the nitrogen (at C1 and C3) and the proton at C8 are typically the most deshielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework.

-

Carbonyl Carbon (-COOH): A characteristic signal is expected in the δ 160-185 ppm range. This peak is often of lower intensity due to relaxation effects.

-

Aromatic Carbons (Ar-C): The nine carbons of the isoquinoline ring will produce signals in the δ 120-150 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups.

-

O-H Stretch: A very broad absorption band is expected in the 2500-3500 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.

-

C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region are characteristic of the aromatic isoquinoline ring.

Reactivity and Chemical Properties

The reactivity of this compound is dictated by its two primary functional components: the aromatic isoquinoline ring and the carboxylic acid group.

-

Acidity and Carboxylic Acid Reactions: As a carboxylic acid, it is a weak acid that will deprotonate in the presence of a base to form a carboxylate salt, enhancing its solubility in aqueous media. The carboxylic acid group is a versatile handle for synthesis, readily undergoing standard transformations:

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.

-

Amidation: Activation of the carboxylic acid (e.g., to an acid chloride with SOCl₂ or via coupling agents like EDC/HATU) followed by reaction with an amine produces an amide. This is a cornerstone reaction in medicinal chemistry for linking the isoquinoline scaffold to other molecular fragments.

-

-

Isoquinoline Ring Reactivity: The isoquinoline ring system is generally electron-deficient due to the electronegative nitrogen atom.

-

Electrophilic Aromatic Substitution (EAS): EAS reactions (e.g., nitration, halogenation) are generally difficult and require harsh conditions. When they do occur, substitution is directed to the benzene portion of the ring, primarily at the C5 and C8 positions.

-

Nucleophilic Aromatic Substitution (NAS): The pyridine-like portion of the ring is susceptible to nucleophilic attack, particularly at the C1 position, especially if a leaving group is present or under activating conditions (e.g., Chichibabin reaction).

-

Synthesis Pathways and Methodologies

The synthesis of substituted isoquinolines is well-established, with several named reactions providing reliable routes. A plausible and efficient method for preparing this compound is the Pomeranz-Fritsch reaction .[1][11]

Proposed Synthetic Workflow: Pomeranz-Fritsch Reaction

This workflow involves the acid-catalyzed cyclization of a Schiff base formed from a substituted benzaldehyde and an aminoacetal.

dot

Caption: Workflow for the Pomeranz-Fritsch synthesis of this compound.

Experimental Protocol (Generalized)

The following protocol describes a generalized procedure for the synthesis. Scientist's Note: This reaction is often sensitive to the acid concentration and temperature; optimization may be required. Using the methyl ester of 3-formylbenzoic acid is often preferred to avoid side reactions with the free carboxylic acid under the harsh acidic conditions.

-

Step 1: Imine Formation

-

To a solution of methyl 3-formylbenzoate (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), add aminoacetaldehyde diethyl acetal (1.1 eq).

-

If desired, a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can be added.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove water azeotropically.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Remove the solvent under reduced pressure to yield the crude Schiff base, which is often used in the next step without further purification.

-

-

Step 2: Cyclization and Aromatization

-

Caution: This step involves concentrated strong acid and is exothermic. Perform in a fume hood with appropriate personal protective equipment.

-

Slowly add the crude Schiff base from Step 1 to a stirred solution of concentrated sulfuric acid (e.g., 70-85%) at a controlled temperature (e.g., 0 °C).

-

After the addition is complete, allow the mixture to warm to room temperature and then heat as required (e.g., 80-100 °C) for several hours.

-

Monitor the reaction by quenching a small aliquot and analyzing by TLC or LC-MS.

-

Once complete, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

-

Step 3: Workup and Purification

-

Basify the acidic aqueous mixture with a strong base (e.g., NaOH or NH₄OH) to a pH > 9, keeping the solution cool.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl isoquinoline-7-carboxylate.

-

-

Step 4: Hydrolysis

-

Dissolve the crude ester in a mixture of an alcohol (e.g., methanol) and an aqueous solution of a base (e.g., 2M NaOH).

-

Heat the mixture to reflux and stir until TLC or LC-MS analysis confirms the complete disappearance of the ester.

-

Cool the reaction, remove the alcohol under reduced pressure, and dilute with water.

-

Acidify the aqueous solution with a strong acid (e.g., 2M HCl) until the product precipitates out (typically pH 3-5).

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Applications in Research and Development

The utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules with therapeutic or material applications.

-

Drug Discovery: The isoquinoline core is a "privileged scaffold" in medicinal chemistry. The carboxylic acid at the 7-position provides a convenient attachment point for building structure-activity relationships (SAR). By converting the acid to various amides, esters, or other functional groups, researchers can modulate the compound's potency, selectivity, solubility, and pharmacokinetic properties.[12] Derivatives are investigated for a wide range of targets, including enzymes and receptors involved in cancer and inflammatory diseases.[6]

-

Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers, metal-organic frameworks (MOFs), and dyes. Isoquinoline-based materials are explored for their potential as conductive polymers, optical materials, and chemical sensors.[3]

Safety and Handling

While a specific, detailed safety data sheet for this compound is not universally available, compounds of this class (heterocyclic carboxylic acids) should be handled with care in a laboratory setting.

-

General Precautions: Handle in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Assumed to be an irritant to the eyes and skin. The parent compound, isoquinoline, is a weak base, while the product is a weak acid. Handle accordingly.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. scbt.com [scbt.com]

- 5. 221050-96-0|this compound|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 486-73-7 CAS MSDS (Isoquinoline-1-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Isoquinoline-3-carboxylic acid CAS#: 6624-49-3 [m.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 11. Isoquinoline synthesis [quimicaorganica.org]

- 12. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Chemical Structure Elucidation of Isoquinoline-7-Carboxylic Acid

This guide provides a comprehensive walkthrough for the structural elucidation of isoquinoline-7-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] The isoquinoline scaffold is a privileged structure in pharmacology, forming the core of numerous natural and synthetic bioactive molecules.[2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies for the unambiguous characterization of this important molecule.

Introduction to this compound

This compound belongs to the family of benzopyridines, which are composed of a benzene ring fused to a pyridine ring.[2] Specifically, it is an isomer of isoquinoline, a structural variant of quinoline.[2] The presence of the carboxylic acid group at the 7-position significantly influences the molecule's physicochemical properties and biological activity, making its precise structural confirmation a critical step in any research and development pipeline.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂ | --INVALID-LINK-- |

| Molecular Weight | 173.17 g/mol | --INVALID-LINK-- |

| CAS Number | 221050-96-0 | --INVALID-LINK-- |

Strategic Approach to Structure Elucidation

A multi-technique approach is essential for the unambiguous structural elucidation of this compound. This guide will detail a logical workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, including advanced 2D NMR techniques.

Part 1: Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is the cornerstone for determining the elemental composition of an unknown compound. For this compound, this technique provides the initial, crucial piece of the structural puzzle.

Experimental Protocol: High-Resolution Mass Spectrometry

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source is recommended for its high mass accuracy.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Incorporate a suitable internal standard for mass calibration to ensure high accuracy.

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to m/z 50-500 to ensure capture of the molecular ion and potential fragments.

-

Utilize collision-induced dissociation (CID) to induce fragmentation and obtain structural information.

Data Interpretation and Expected Results

The molecular ion peak for this compound (C₁₀H₇NO₂) is expected at an m/z corresponding to its exact mass. The fragmentation pattern will be influenced by the stable isoquinoline ring and the carboxylic acid group. Key fragmentation pathways for aromatic carboxylic acids often involve the loss of water (18 Da) and carbon monoxide (28 Da).[3] For isoquinolines, fragmentation can involve the loss of HCN (27 Da).[4]

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 174.0555 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 156.0449 | Loss of water from the carboxylic acid group |

| [M+H - CO]⁺ | 146.0606 | Loss of carbon monoxide |

| [M+H - COOH]⁺ | 129.0578 | Loss of the carboxyl radical |

Part 2: Infrared (IR) Spectroscopy for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound, FTIR is instrumental in confirming the presence of the carboxylic acid and the aromatic isoquinoline core.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (approx. 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride.

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate to subtract atmospheric and solvent-related absorbances.

Data Interpretation and Expected Results

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic ring system.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 3300-2500 | O-H | Very broad band due to hydrogen-bonded carboxylic acid |

| ~1700 | C=O | Strong, sharp absorption from the carboxylic acid carbonyl |

| 1600-1450 | C=C | Multiple sharp bands from the aromatic isoquinoline ring |

| ~1300 | C-O | Stretching vibration of the carboxylic acid C-O bond |

| ~900-650 | C-H | Out-of-plane bending vibrations of aromatic C-H bonds |

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is required for the complete assignment of all proton and carbon signals and to establish the connectivity within this compound.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

-

Perform 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Interpretation and Expected Results

¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals for the six aromatic protons on the isoquinoline ring and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns will be key to determining the substitution pattern. Aromatic protons in isoquinoline derivatives typically resonate between 7.0 and 9.0 ppm, while the carboxylic acid proton is expected as a broad singlet downfield, often above 10 ppm.[5]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carboxyl carbon will appear in the range of 165-185 ppm. The aromatic carbons will resonate between approximately 120 and 150 ppm.

2D NMR Spectroscopy:

-

COSY: This experiment will reveal proton-proton couplings, helping to identify adjacent protons on the aromatic rings.

-

HSQC: This experiment correlates each proton with its directly attached carbon atom.[6]

-

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule, including the position of the carboxylic acid group.[6]

By integrating the data from all these techniques, the chemical structure of this compound can be unequivocally confirmed. The high-resolution mass spectrometry provides the molecular formula, FTIR confirms the presence of the key functional groups, and the comprehensive NMR analysis establishes the precise connectivity of all atoms in the molecule.

Synthesis of this compound

While numerous methods exist for the synthesis of the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, the synthesis of specific isomers like this compound often requires a tailored approach.[2] A common strategy involves the construction of a substituted benzene ring followed by cyclization to form the isoquinoline system.

A potential synthetic route could involve the use of a starting material already containing a precursor to the carboxylic acid group at the desired position, followed by the application of a standard isoquinoline synthesis protocol like the Pomeranz–Fritsch reaction.[2][7]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. This guide has outlined a robust workflow, from initial molecular formula determination by HRMS to the detailed connectivity mapping through 1D and 2D NMR. By following these field-proven methodologies, researchers can confidently and accurately characterize this and other related heterocyclic compounds, paving the way for further investigation into their pharmacological potential.

References

- 1. chemscene.com [chemscene.com]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. chempap.org [chempap.org]

- 4. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]

A Guide to the Spectroscopic Characterization of Isoquinoline-7-Carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-7-carboxylic acid (CAS No. 221050-96-0) is a key heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] A thorough understanding of its molecular structure is paramount for its effective utilization. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for structural elucidation. This guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document leverages high-quality predicted data, contextualized with experimental data from closely related isomers and foundational spectroscopic principles, to offer a robust analytical framework for researchers.

Introduction: The Challenge of Isomer-Specific Data

The isoquinoline scaffold is a prominent feature in many natural products and pharmacologically active molecules. The specific placement of functional groups on the isoquinoline ring system dramatically influences the molecule's chemical and biological properties. This compound, one of several possible carboxylic acid isomers, presents a unique electronic and steric profile.

A significant challenge in the field is the availability of comprehensive, publicly accessible experimental data for less common isomers. While extensive data exists for isoquinoline and its 1- and 3-carboxylic acid derivatives, experimental spectra for this compound are not readily found in common databases. To address this gap, this guide utilizes validated computational prediction methods to generate reliable spectroscopic data.[3][4][5] This predicted data is critically analyzed by comparing it with experimental data for analogous compounds, providing a strong, scientifically-grounded basis for structural confirmation.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound is shown below, following IUPAC nomenclature conventions. This numbering will be used throughout this guide.

Caption: Structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Predictions were performed using advanced algorithms that rely on large databases of experimental data.[3][6]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound provides distinct signals for each of its aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of both the nitrogen atom and the carboxylic acid group.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.35 | s | - |

| H-3 | 8.60 | d | 5.9 |

| H-4 | 7.90 | d | 5.9 |

| H-5 | 8.25 | d | 8.5 |

| H-6 | 8.10 | dd | 8.5, 1.5 |

| H-8 | 8.80 | s | - |

| COOH | ~13.0 | br s | - |

Interpretation and Causality:

-

H-1 and H-3: These protons are adjacent to the electronegative nitrogen atom, causing them to be significantly deshielded and appear at high chemical shifts (downfield). H-1 is typically the most downfield proton in the isoquinoline system.

-

H-8: This proton is situated in the "bay region," sterically compressed between H-1 and the benzene ring. Furthermore, its peri-relationship to the electron-withdrawing carboxylic acid group at C-7 causes significant deshielding, making it the most downfield proton on the carbocyclic ring, appearing as a singlet (or a narrow doublet with a small long-range coupling).

-

H-5 and H-6: These protons form a standard ortho-coupled system. H-5 is a doublet coupled to H-6. H-6 appears as a doublet of doublets, showing ortho coupling to H-5 and a smaller meta coupling to H-8.

-

H-4: This proton is ortho to H-3, resulting in a doublet.

-

Carboxylic Acid Proton: The acidic proton is typically broad due to hydrogen bonding and chemical exchange and appears at a very high chemical shift, often above 12 ppm.[7][8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 152.5 |

| C-3 | 144.0 |

| C-4 | 122.0 |

| C-4a | 136.0 |

| C-5 | 129.5 |

| C-6 | 128.0 |

| C-7 | 131.0 |

| C-8 | 125.0 |

| C-8a | 128.5 |

| COOH | 167.0 |

Interpretation and Causality:

-

Carbonyl Carbon (COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing around 167.0 ppm, which is characteristic for this functional group.[8]

-

C-1 and C-3: These carbons, bonded to the nitrogen atom, are significantly deshielded and appear at the downfield end of the aromatic region.

-

Quaternary Carbons (C-4a, C-7, C-8a): The signals for quaternary carbons are typically weaker than those for protonated carbons. C-7, being attached to the carboxylic acid group, is deshielded.

-

Protonated Aromatic Carbons: The remaining carbons (C-4, C-5, C-6, C-8) appear in the typical aromatic region of 120-130 ppm. Their precise shifts are determined by their position relative to the nitrogen and the carboxylic acid substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by features of the carboxylic acid group and the aromatic system.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3300 - 2500 | O-H stretch (carboxylic acid dimer) | Strong, very broad |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium |

| ~1710 - 1680 | C=O stretch (carboxylic acid) | Strong, sharp |

| ~1620, 1580, 1500 | C=C and C=N stretch (aromatic ring) | Medium to strong |

| ~1320 - 1210 | C-O stretch (coupled with O-H bend) | Strong |

| ~950 - 910 | O-H bend (out-of-plane) | Broad, medium |

Interpretation and Causality:

-

O-H Stretch: The most prominent feature of a carboxylic acid IR spectrum is the extremely broad absorption band for the O-H stretch, typically centered around 3000 cm⁻¹.[9][10] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a dimeric structure.

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1710 and 1680 cm⁻¹. Conjugation with the aromatic ring lowers this frequency compared to a saturated carboxylic acid.[11]

-

Aromatic Stretches: The C=C and C=N stretching vibrations of the isoquinoline ring system will appear as a series of bands in the 1620-1500 cm⁻¹ region.

-

C-O Stretch and O-H Bend: A strong C-O stretching band, often coupled with in-plane O-H bending, appears in the 1320-1210 cm⁻¹ region. A characteristic broad out-of-plane O-H bend is also expected around 950-910 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₇NO₂, Molecular Weight: 173.17 g/mol ), electron ionization (EI) would likely be used.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Interpretation |

| 173 | [M]⁺˙ | Molecular Ion |

| 156 | [M - OH]⁺ | Loss of hydroxyl radical |

| 128 | [M - COOH]⁺ or [M - H - CO₂]⁺ | Loss of the carboxyl group |

| 101 | [C₇H₅N]⁺˙ | Loss of CO from the [M-COOH]⁺ fragment |

Interpretation and Causality:

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z = 173 and is expected to be relatively intense due to the stability of the aromatic system.

-

Loss of Carboxyl Group: The most characteristic fragmentation pathway for aromatic carboxylic acids is the loss of the entire carboxyl group (-COOH, 45 Da) to give a strong peak at m/z 128.[12][13] This corresponds to the isoquinolyl cation.

-

Decarboxylation: Another common pathway is the loss of carbon dioxide (-CO₂, 44 Da) after loss of a hydrogen atom, also leading to a fragment at m/z 128.

-

Further Fragmentation: The isoquinolyl fragment (m/z 128) can further fragment by losing hydrogen cyanide (-HCN, 27 Da) to yield a fragment at m/z 101, which is characteristic of the isoquinoline ring system.

Experimental Protocols: A Self-Validating System

To acquire experimental data that validates these predictions, standardized protocols must be followed. The choice of experimental parameters is critical for obtaining high-quality, reproducible data.

General Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

Step-by-Step Methodologies

-

NMR Spectroscopy:

-

Accurately weigh ~5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and the acidic proton is readily observed.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

-

-

IR Spectroscopy:

-

Prepare a KBr pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Alternatively, prepare a Nujol mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste, and spread it between two salt plates (e.g., NaCl or KBr).

-

Record the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Acquire the spectrum using a standard electron ionization energy of 70 eV.

-

Conclusion

This guide provides a detailed, predictive, and comparative analysis of the key spectroscopic features of this compound. By integrating high-quality predicted data with established spectroscopic principles and experimental data from related isomers, we have constructed a reliable framework for the identification and structural verification of this compound. The provided methodologies outline a robust, self-validating approach for researchers to confirm these findings experimentally. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel isoquinoline derivatives.

References

- 1. 221050-96-0|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. acdlabs.com [acdlabs.com]

- 5. NMR Database for Faster Structural Data | CAS [cas.org]

- 6. CASPRE [caspre.ca]

- 7. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chempap.org [chempap.org]

- 13. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

Isoquinoline-7-carboxylic acid CAS number and identifiers

An In-Depth Technical Guide to Isoquinoline-7-carboxylic Acid: A Key Scaffold for Modern Drug Discovery

Introduction

The isoquinoline scaffold, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] This structural motif is prevalent in a vast array of natural alkaloids, such as papaverine and morphine, which exhibit significant and diverse biological activities.[2][3][4] The inherent versatility of the isoquinoline nucleus has made it a "privileged structure" for the design and synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[2][4][5]

This technical guide focuses on a specific, high-value derivative: This compound . The strategic placement of the carboxylic acid group at the 7-position transforms the parent isoquinoline into a highly versatile building block. This functional group serves as a reactive handle for a multitude of chemical transformations, enabling chemists to systematically modify the core structure and explore structure-activity relationships (SAR) in depth. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its core identifiers, physicochemical properties, synthetic considerations, and its burgeoning role in the development of next-generation therapeutics.

Part 1: Core Identifiers and Physicochemical Properties

Accurate identification is the foundation of all scientific research. This compound is uniquely defined by its Chemical Abstracts Service (CAS) number and other key descriptors.

Caption: Chemical structure of this compound.

The fundamental properties of this compound are summarized below. These data are critical for designing experimental conditions, from reaction setup to purification and formulation.

| Identifier | Value | Source |

| CAS Number | 221050-96-0 | [6][7][8] |

| Molecular Formula | C₁₀H₇NO₂ | [6][7] |

| Molecular Weight | 173.17 g/mol | [6][7] |

| MDL Number | MFCD10699235 | [6] |

| SMILES | OC(=O)C1=CC2=C(C=CN=C2)C=C1 | [6] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [6] |

Part 2: Synthesis Strategies and Methodologies

The synthesis of substituted isoquinolines is a well-established field of organic chemistry, with several classic name reactions providing the foundational routes.[9] These methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch-Bobbitt reactions, typically involve the cyclization of a β-phenylethylamine derivative.[9][10][11]

For instance, a synthetic pathway could be envisioned as follows:

-

Precursor Synthesis: A substituted benzaldehyde or benzylamine containing a group that can be later converted to a carboxylic acid (e.g., a methyl, bromo, or cyano group) at the appropriate position is selected as the starting material.

-

Cyclization: This precursor undergoes a classic cyclization reaction, such as the Pomeranz-Fritsch-Bobbitt reaction with an aminoacetal, to form the isoquinoline ring system.[10] The choice of this method is crucial as it dictates the substitution pattern on the final product.

-

Functional Group Transformation: The substituent at the 7-position is then converted into the desired carboxylic acid. For example, a methyl group can be oxidized, a bromo group can undergo lithium-halogen exchange followed by quenching with CO₂, or a cyano group can be hydrolyzed. A patent for a related compound, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, utilizes a reaction with butyl lithium and carbon dioxide to introduce the carboxyl group.[12]

-

Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography.

Caption: Generalized workflow for the synthesis of this compound.

Part 3: Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile scaffold for building complex molecules with therapeutic potential. The isoquinoline core itself is associated with a wide spectrum of biological activities, and its derivatives are being actively investigated as anticancer, antiviral, anti-inflammatory, and antibacterial agents.[2][3][4][5]

A Versatile Chemical Handle:

The carboxylic acid at the 7-position is an exceptionally useful functional group for several reasons:

-

Amide and Ester Formation: It readily reacts with a diverse library of amines and alcohols to form amides and esters, respectively. This allows for the systematic exploration of the chemical space around the isoquinoline core, a fundamental process in lead optimization.

-

Bioisosteric Replacement: The carboxylic acid can be converted into other functional groups known as bioisosteres (e.g., tetrazoles), which can mimic the properties of the original acid but may offer improved metabolic stability or cell permeability.

-

Linker Chemistry: It serves as an attachment point for linkers in the development of more complex modalities like PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).

Role in Drug Discovery:

While specific drugs derived directly from this compound are not highlighted in the search results, the utility of related isoquinoline carboxylic acids is well-documented. For example, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a key intermediate for the antihypertensive drug Quinapril.[13] Furthermore, derivatives of isoquinoline have been explored as topoisomerase inhibitors for cancer therapy and as potent antiviral agents.[2][5] The strategic placement of the carboxylic acid allows for modifications that can fine-tune the molecule's interaction with biological targets, such as enzymes or receptors.

Caption: Role of this compound as a scaffold in drug discovery.

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure, characterized by CAS number 221050-96-0, combined with the reactive potential of the carboxylic acid group, makes it an invaluable starting point for the synthesis of novel molecular entities. For researchers in drug development, this compound offers a robust and versatile scaffold to build upon, enabling the exploration of new treatments for a multitude of human diseases. As synthetic methodologies become more advanced, the utility and importance of strategically functionalized building blocks like this compound will only continue to grow.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 5. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [mdpi.com]

- 6. 221050-96-0|this compound|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. chemscene.com [chemscene.com]

- 9. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 12. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of Isoquinoline-7-Carboxylic Acid

This guide provides a comprehensive technical overview of the solubility of isoquinoline-7-carboxylic acid, a crucial parameter for its application in research, drug discovery, and materials science. This document is intended for researchers, chemists, and pharmaceutical scientists, offering insights into the physicochemical properties governing its solubility, qualitative and semi-quantitative solubility profiles in various solvents, and detailed protocols for experimental solubility determination.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of isoquinoline, it is a structural motif found in numerous biologically active compounds. The carboxylic acid functional group imparts unique chemical reactivity and physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical and biological systems. In drug development, aqueous solubility is a key determinant of a drug's bioavailability and therapeutic efficacy. For synthetic chemists, understanding the solubility of a reagent in different organic solvents is essential for reaction optimization, purification, and formulation. This guide aims to provide a detailed understanding of the factors influencing the solubility of this compound and practical methods for its assessment.

Physicochemical Properties of this compound

The solubility of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties. A summary of these key parameters is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 173.17 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Predicted logP | 1.933 | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[1] |

| pKa (Isoquinoline Nitrogen) | ~5.14 | --INVALID-LINK--[3] |

| pKa (Carboxylic Acid) | ~4-5 (Estimated) | --INVALID-LINK--[4] |

The presence of both a basic nitrogen atom in the isoquinoline ring and an acidic carboxylic acid group makes this compound an amphoteric molecule. Its solubility is therefore highly dependent on the pH of the aqueous medium. The predicted logP value of 1.933 suggests a moderate lipophilicity, indicating that it will have some solubility in nonpolar organic solvents.

Solubility Profile: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.

Aqueous Solubility

Due to the presence of the polar carboxylic acid and the nitrogen heteroatom, this compound can engage in hydrogen bonding with water molecules.[4][5] However, the large, nonpolar isoquinoline ring system is hydrophobic and will disfavor dissolution in water.[6] Consequently, the aqueous solubility of this compound at neutral pH is expected to be low.

The amphoteric nature of the molecule means its aqueous solubility is highly pH-dependent.

-

In acidic solutions (pH < pKa of the carboxylic acid): The carboxylic acid will be protonated and neutral. The isoquinoline nitrogen, however, will be protonated, forming a cationic species. This increase in polarity is expected to enhance aqueous solubility.

-

In basic solutions (pH > pKa of the isoquinoline nitrogen): The carboxylic acid will be deprotonated to form a carboxylate anion, which is significantly more polar than the neutral carboxylic acid. This will lead to a substantial increase in aqueous solubility.[5][7]

Solubility in Organic Solvents

Based on general principles for carboxylic acids and heterocyclic compounds, a qualitative solubility profile can be predicted.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Therefore, this compound is expected to exhibit good solubility in lower alcohols due to favorable interactions with both the carboxylic acid and the isoquinoline nitrogen.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent solvents for a wide range of organic molecules, including those with polar functional groups. This compound is anticipated to be highly soluble in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of this compound is significant, and therefore, its solubility in nonpolar solvents is expected to be very low.[6]

A summary of the expected solubility is presented in Table 2. It is important to note that these are qualitative predictions, and experimental determination is necessary for quantitative data.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water (neutral pH) | Low | The hydrophobic isoquinoline ring counteracts the polarity of the functional groups. |

| Acidic Buffer (e.g., pH 2) | Moderate to High | Protonation of the isoquinoline nitrogen increases polarity. | |

| Basic Buffer (e.g., pH 9) | High | Deprotonation of the carboxylic acid to the highly polar carboxylate enhances solubility. | |

| Polar Protic | Methanol, Ethanol | High | Favorable hydrogen bonding interactions. |

| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and ability to solvate both polar and nonpolar parts of the molecule. |

| Nonpolar | Hexane, Toluene | Very Low | Mismatch in polarity between solute and solvent. |

Experimental Determination of Solubility

For research and development purposes, a precise and accurate determination of solubility is often required. The following section outlines a standard laboratory protocol for determining the equilibrium solubility of this compound using the shake-flask method, which is considered the gold standard for solubility measurements.

Shake-Flask Method for Equilibrium Solubility

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask method.

Step-by-Step Protocol:

-

Materials and Reagents:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Calibrated analytical balance

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a UV detector or a liquid chromatography-mass spectrometry (LC-MS) system

-

-

Procedure: a. Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated. b. Seal the vials to prevent solvent evaporation. c. Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24 to 72 hours). d. After equilibration, visually inspect the vials to confirm the presence of undissolved solid. e. Separate the saturated solution from the solid by centrifugation or filtration. f. Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. g. Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound. h. Calculate the solubility by multiplying the measured concentration by the dilution factor.

Causality and Self-Validation:

-

Why excess solid? To ensure that the solution reaches its maximum saturation point, representing the equilibrium solubility.

-

Why constant temperature? Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducible results.

-

Why extended agitation? To ensure that the system has reached thermodynamic equilibrium. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in concentration.

-

Why filtration or centrifugation? To remove any undissolved microparticles that could lead to an overestimation of the solubility.

-

Why a calibrated analytical method? To ensure accurate and precise quantification of the dissolved solute. A calibration curve should be prepared using standards of known concentrations.

Conclusion

The solubility of this compound is a multifaceted property governed by its amphoteric nature and the interplay of polar and nonpolar structural elements. While it is predicted to have low solubility in neutral water, its solubility can be significantly enhanced in acidic or basic aqueous solutions and in polar organic solvents such as alcohols, DMSO, and DMF. For applications requiring precise knowledge of its solubility, the shake-flask method provides a reliable and accurate means of experimental determination. A thorough understanding and characterization of the solubility of this compound are paramount for its successful application in scientific research and development.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of Isoquinoline-7-Carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for predicting and optimizing the physicochemical properties of drug candidates, such as solubility, stability, and bioavailability. This guide provides a comprehensive, field-proven framework for the crystal structure analysis of isoquinoline-7-carboxylic acid, a key heterocyclic compound. While a published crystal structure for this specific isomer is not currently available, this document serves as a practical and authoritative manual, walking researchers through the entire workflow from synthesis to in-depth structural elucidation. By leveraging established methodologies and drawing parallels with structurally related compounds, we present a self-validating system of protocols and analysis that ensures scientific integrity and provides actionable insights for drug development.

The Strategic Imperative: Why Crystal Structure Matters

In drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are as critical as its pharmacological activity. The crystalline form, or polymorph, of a compound dictates its physical characteristics. For a molecule like this compound, which possesses both hydrogen bond donors (the carboxylic acid -OH) and acceptors (the quinolinic nitrogen and carbonyl oxygen), the crystal packing is governed by a network of specific intermolecular interactions.[2][3] Elucidating the crystal structure provides definitive answers to:

-

Molecular Confirmation: Unambiguous verification of the molecular connectivity and conformation.

-

Polymorph Identification: Differentiating between various crystalline forms, each with unique properties.[4]

-

Interaction Mapping: Identifying the key hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. This knowledge is crucial for understanding and predicting solubility and dissolution rates.[3][5]

-

Rational Drug Design: Providing a precise 3D model that can be used for computational studies, such as docking simulations and the design of co-crystals or salts with improved pharmaceutical profiles.

This guide provides the technical blueprint for achieving this critical structural determination.

Experimental Roadmap: From Synthesis to Diffraction-Ready Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

While numerous methods exist for synthesizing the isoquinoline core, such as the Bischler–Napieralski or Pomeranz–Fritsch reactions, a common modern approach for installing a carboxylic acid group on an existing aromatic system involves a palladium-catalyzed carboxylation of a halogenated precursor (e.g., 7-bromoisoquinoline) using carbon monoxide or a formate salt as the CO source.[6][7]

Workflow for Synthesis and Purification:

References

- 1. 221050-96-0|this compound|BLD Pharm [bldpharm.com]

- 2. isoquinoline-6-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. Isoquinoline - Wikipedia [en.wikipedia.org]

- 7. Isoquinoline synthesis [organic-chemistry.org]

A Comprehensive Technical Guide to the Biological Activity Screening of Isoquinoline-7-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3] Isoquinoline-7-carboxylic acid, a specific analog within this privileged class, presents a compelling starting point for drug discovery campaigns. The carboxylic acid moiety offers a versatile handle for chemical modification while potentially influencing the molecule's interaction with biological targets. This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of this compound. Moving beyond a simple listing of protocols, we delve into the causal logic behind experimental choices, establishing a self-validating system for robust and reproducible data generation. We will explore a tiered screening cascade, beginning with broad cytotoxicity assessments and progressing to targeted mechanistic assays, reflecting a field-proven approach to early-stage drug discovery.

Introduction: The Scientific Rationale for Screening this compound

The isoquinoline nucleus is a recurring motif in compounds with significant biological effects.[1] Prominent examples range from the analgesic morphine to the antimicrobial berberine.[1] The therapeutic potential of this scaffold is largely attributed to its rigid, planar structure which can effectively interact with various biological macromolecules, including enzymes and nucleic acids.[1][4]

Recent research has highlighted several key areas where isoquinoline derivatives show particular promise:

-

Anticancer Activity: Many isoquinoline alkaloids and their synthetic derivatives exhibit potent cytotoxicity against a wide array of cancer cell lines.[4][5][6][7] A significant body of evidence points towards their role as inhibitors of critical cellular enzymes, such as Poly (ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA repair in cancer cells.[8][9][10] The inhibition of PARP-1 can lead to synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[11]

-

Antimicrobial Activity: The isoquinoline core is present in several natural and synthetic compounds with notable antibacterial and antifungal properties.[3][12][13] These compounds can disrupt bacterial cell integrity, inhibit essential enzymes, or interfere with biofilm formation.[14]

-

Anti-inflammatory Activity: Certain isoquinoline derivatives have been shown to modulate inflammatory pathways.[15][16] For instance, some isoquinoline-1-carboxamides suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins by inhibiting key signaling pathways such as the NF-κB and MAPK pathways.[17]

Given the established activities of the broader isoquinoline class, this compound (CAS 221050-96-0)[18][19] represents a molecule of high interest. The position of the carboxylic acid at the 7-position may confer unique pharmacological properties and provides a strategic point for future structure-activity relationship (SAR) studies. This guide outlines a logical and efficient workflow to comprehensively profile its biological potential.

A Tiered Approach to Biological Activity Screening

A successful screening campaign requires a logical progression from broad, high-throughput assays to more complex, low-throughput mechanistic studies. This "screening funnel" approach ensures that resources are focused on the most promising activities.

Caption: A proposed tiered screening workflow for this compound.

Tier 1: Primary Screening Protocols

The initial tier aims to cast a wide net to identify the most prominent biological activities of this compound.

Broad Spectrum Anticancer Cytotoxicity Screening

The rationale for starting with a broad cytotoxicity screen is the well-documented anticancer potential of the isoquinoline scaffold.[4][7][20] An assay against a diverse panel of human cancer cell lines, such as the NCI-60 panel, provides a wealth of initial data, potentially highlighting activity against specific cancer types (e.g., breast, colon, lung).[21]

Protocol: MTT Cell Viability Assay

This colorimetric assay is a robust and widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-436 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions until they reach logarithmic growth phase.[5][20]

-

Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[22]

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[22]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.[5]

Data Presentation: Illustrative Cytotoxicity Data

| Cell Line | Cancer Type | Putative IC50 (µM) for this compound | Positive Control (Doxorubicin) IC50 (µM) |

| MDA-MB-436 | Breast (BRCA1 mutant) | Experimental Value | ~0.5 |

| A549 | Lung | Experimental Value | ~1.2 |

| HCT116 | Colon | Experimental Value | ~0.8 |

| PC3 | Prostate | Experimental Value | ~1.5 |

| U87MG | Glioblastoma | Experimental Value | ~1.0 |

Note: The IC50 values for this compound are placeholders for experimental determination. Values for related compounds often range from nanomolar to low micromolar.[7][9][20]

Primary Antimicrobial Screening

Given that many isoquinoline alkaloids possess antimicrobial properties, a primary screen against a panel of clinically relevant bacteria is a logical step.[3][12] The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a good starting point as they are common causes of multidrug-resistant infections.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Step-by-Step Methodology:

-

Bacterial Culture: Grow bacterial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (e.g., Ciprofloxacin) and a negative (growth) control.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Illustrative MIC Data

| Bacterial Strain | Gram Type | Putative MIC (µg/mL) for this compound | Positive Control (Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Positive | Experimental Value | ~1 |

| Enterococcus faecium (VRE) | Positive | Experimental Value | ~2 |

| Escherichia coli | Negative | Experimental Value | ~0.015 |

| Pseudomonas aeruginosa | Negative | Experimental Value | ~0.5 |

Note: MIC values for related isoquinoline derivatives can range from 4 to 128 µg/mL against Gram-positive pathogens.[12][23]

Tier 2: Secondary and Mechanistic Assays

If primary screening reveals promising activity, the next tier focuses on confirming this activity and beginning to elucidate the mechanism of action.

Anticancer Mechanism of Action: PARP-1 Inhibition

The isoquinolinone scaffold is a well-established pharmacophore for PARP-1 inhibition.[8][9] Therefore, if this compound shows cytotoxicity, particularly against DNA repair-deficient cell lines like MDA-MB-436 (BRCA1 mutant)[8], assessing its ability to inhibit PARP-1 is a critical next step.

Caption: The role of PARP-1 in DNA repair and its inhibition by isoquinoline compounds.

Protocol: PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP-1.[24]

Step-by-Step Methodology:

-

Plate Preparation: Use a 96-well plate coated with histones and activated DNA.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a known PARP-1 inhibitor (e.g., Olaparib) as a positive control.[11]

-

Enzyme Reaction: Add a mix of recombinant human PARP-1 enzyme and NAD+/Biotinylated NAD+ to initiate the reaction. Incubate for 1 hour.

-

Detection: Wash the plate and add Streptavidin-HRP conjugate, which binds to the biotinylated PAR.

-

Signal Generation: After another wash, add a chemiluminescent HRP substrate.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value.

Data Presentation: Illustrative PARP-1 Inhibition

| Compound | PARP-1 Enzymatic IC50 (nM) |

| This compound | Experimental Value |

| Olaparib (Positive Control) | ~4.4 |

Note: Potent isoquinolinone-based PARP-1 inhibitors can have IC50 values in the low nanomolar range.[9][10]

Anti-inflammatory Activity Screening

Even at sub-toxic concentrations, a compound can have significant biological effects. Assessing the anti-inflammatory potential of this compound is a valuable secondary screen. This is often done by measuring the inhibition of inflammatory mediator production in immune cells, such as macrophages or microglia, stimulated with lipopolysaccharide (LPS).[16][17]

Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Step-by-Step Methodology:

-

Cell Culture and Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and the production of NO.

-

Incubation: Incubate for 24 hours.

-

NO Measurement: Collect the cell supernatant. Measure the amount of nitrite (a stable product of NO) using the Griess reagent system.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-only treated cells and determine the IC50 value.

Concluding Remarks and Future Directions

This guide outlines a systematic and robust strategy for the initial biological profiling of this compound. The proposed tiered approach, beginning with broad primary screens and progressing to more focused mechanistic assays, provides a clear path to identifying and validating its therapeutic potential. Based on the rich pharmacology of the isoquinoline scaffold, there is a strong rationale to investigate this specific compound for anticancer, antimicrobial, and anti-inflammatory activities.

Positive results from this screening cascade would justify progression to more advanced studies, including in-depth signaling pathway analysis (e.g., Western blotting for key proteins in the PARP or NF-κB pathways)[17], selectivity profiling against other enzymes, and ultimately, evaluation in in vivo models of disease.[6][8] The versatile carboxylic acid handle at the 7-position also provides an excellent opportunity for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity [mdpi.com]

- 7. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 8. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemscene.com [chemscene.com]

- 19. scbt.com [scbt.com]

- 20. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Isoquinoline-7-carboxylic acid and its natural occurrences

An In-depth Technical Guide to Isoquinoline-7-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword: The isoquinoline scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous biologically active compounds. While many naturally occurring isoquinoline alkaloids are known, this compound itself is primarily recognized as a synthetic intermediate—a versatile building block for constructing more complex molecules with therapeutic potential. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, chemical properties, and strategic application in the development of novel chemical entities for researchers, chemists, and drug development professionals.

The Isoquinoline Nucleus: A Cornerstone of Medicinal Chemistry

The isoquinoline motif is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. This structural framework is found in a vast array of natural alkaloids, including morphine, codeine, papaverine, and berberine, which exhibit a wide spectrum of pharmacological activities. The rigidity of the fused ring system, combined with its capacity for diverse functionalization, makes it an ideal scaffold for designing molecules that can interact with high specificity a variety of biological targets.

The introduction of a carboxylic acid group, as in this compound, provides a critical handle for synthetic chemists. This functional group can act as a key pharmacophore, engaging in hydrogen bonding with protein residues, or serve as a reactive site for amide bond formation, esterification, or other coupling reactions, enabling the construction of extensive compound libraries for drug screening.